molecular formula C11H11FO2 B2743033 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 139229-60-0

1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B2743033
CAS No.: 139229-60-0
M. Wt: 194.205
InChI Key: JESFUYHNUATMNP-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a cyclopropane ring, a carboxylic acid functional group, and a 4-fluorobenzyl substituent, making it a valuable scaffold and building block in medicinal chemistry . The structure of this compound is analogous to other dicarboxamide and carboxylic acid derivatives that have been investigated for their anti-cancer and anti-proliferative activities in scientific literature and patents . As a versatile intermediate, it can be utilized in the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. Its applications extend to serving as a precursor in organic synthesis and as a standard in analytical testing. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESFUYHNUATMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorobenzyl chloride with cyclopropane carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Electron-donating groups (e.g., -OCH3 in 4-methoxyphenyl derivative) increase melting points compared to halogenated analogs, likely due to enhanced crystallinity .
  • NMR Trends : Fluorine substituents cause distinct deshielding in aromatic protons (δ ~7.25 ppm) and coupling patterns in 13C/19F NMR .

Electronic Effects and Acidity

The electron-withdrawing fluorine substituent increases the carboxylic acid’s acidity compared to non-halogenated analogs. This property enhances reactivity in nucleophilic acyl substitution reactions, critical for drug design . In contrast, methoxy or methyl groups reduce acidity due to electron-donating effects .

Biological Activity

1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 139229-60-0) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

The chemical formula of this compound is C11H11FO2C_{11}H_{11}FO_2 with a molecular weight of 194.21 g/mol. The structural representation includes a cyclopropane ring with a carboxylic acid and a fluorinated phenyl group, which may enhance its biological interactions.

PropertyValue
Chemical FormulaC11H11FO2
Molecular Weight194.21 g/mol
IUPAC NameThis compound
PubChem CID14996290

Anti-inflammatory and Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory and anticancer activities. For instance, studies on phenylcyclopropane derivatives have shown their potential to inhibit the proliferation of various cancer cell lines, including leukemia cells. These findings suggest that the cyclopropane moiety may play a crucial role in modulating biological responses.

The presence of the fluorine atom in the para position of the phenyl ring is believed to enhance lipophilicity and bioavailability, potentially increasing binding affinity to biological targets. This modification can influence molecular interactions with enzymes and receptors, thereby affecting pharmacodynamics.

Study on U937 Cell Line

A notable study investigated the effects of cyclopropane derivatives on the U937 human myeloid leukemia cell line. The results demonstrated that certain derivatives exhibited effective inhibition of cell proliferation without causing cytotoxicity, highlighting their therapeutic potential in cancer treatment .

In Silico Analysis

In silico docking studies have been conducted to predict the binding affinity of this compound with various targets. These analyses revealed favorable interaction energies, indicating that this compound could be a promising candidate for drug development aimed at specific molecular targets involved in disease processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds was performed:

Compound NameMolecular FormulaUnique Features
This compoundC11H11FO2Contains fluorine at the para position
1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acidC11H10ClO2Chlorine substituent instead of fluorine
1-[(4-Bromophenyl)methyl]cyclopropane-1-carboxylic acidC11H10BrO2Bromine substituent influence

This table illustrates how variations in substituent position and type can significantly affect biological activity and pharmacological profiles.

Q & A

Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid?

Answer: The compound is synthesized via cyclopropanation strategies. A common approach involves coupling fluorophenyl precursors with cyclopropane carboxylic acid derivatives under basic conditions. For example, Hofmann rearrangement under electro-induced conditions (using hydrochloric acid and water at pH 1) has been employed for analogous cyclopropane carboxylates . Post-synthesis purification often utilizes silica gel column chromatography with hexane/ethyl acetate eluents, yielding >75% purity .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Aromatic protons (δ ~7.25 ppm) and cyclopropane carbons (δ ~31.6 ppm) are diagnostic. The carboxylic acid carbonyl appears at δ ~173 ppm in 13C NMR .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3070 cm⁻¹ (aromatic C–H) confirm functional groups .
  • HRMS : Validates molecular weight (e.g., [M+Na]+ at m/z 256.1121 for related derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Answer: Key parameters include:

  • Stoichiometry : Using 2.0 equivalents of nucleophiles (e.g., amines) enhances coupling efficiency .
  • Reaction Time : Extended durations (18–24 hours at RT) improve cyclopropane ring stability .
  • Workup pH : Acidification to pH 1 precipitates the carboxylic acid form, minimizing losses during extraction .
  • Catalysis : Electrochemical methods reduce side reactions in cyclopropanation .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Answer: Discrepancies may arise from impurity profiles or assay variability. Strategies include:

  • Purity Validation : HPLC (>95% purity) and elemental analysis ensure compound consistency .
  • Comparative Studies : Testing structural analogs (e.g., 4-chloro or 3-fluoro derivatives) isolates substituent effects .
  • Standardized Assays : Enzymatic studies under controlled pH (7.4) and temperature (37°C) improve reproducibility .

Q. How can researchers investigate the compound’s interactions with biological targets?

Answer:

  • X-ray Crystallography : Resolves binding modes at atomic resolution (e.g., fluorine’s role in hydrogen bonding) .
  • Fluorescence Polarization : Quantifies binding affinity (Kd) using fluorescently labeled analogs .
  • Isotopic Labeling : 13C-labeled cyclopropanes track metabolic pathways in vivo .

Methodological Considerations

Q. What challenges arise in characterizing cyclopropane ring stability under physiological conditions?

Answer: The strained cyclopropane ring may undergo ring-opening in acidic/basic environments. Stability assays (e.g., pH 2–9 buffers, 37°C) coupled with LC-MS monitoring are critical. For analogs, half-life degradation ranges from 2–24 hours depending on substituent electronegativity .

Q. How do fluorophenyl substituents influence spectroscopic data interpretation?

Answer: The electron-withdrawing fluorine atom deshields adjacent protons, causing downfield shifts in NMR (δ +0.2–0.5 ppm). In mass spectrometry, fluorine’s isotopic pattern (m/z +2) aids identification. Comparative databases (e.g., NIST) validate spectral assignments .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility profiles in literature?

Answer: Solubility variations (e.g., in DMSO vs. water) may stem from polymorphic forms. Techniques:

  • Powder XRD : Identifies crystalline vs. amorphous states.
  • DSC : Measures melting points (mp 154–155°C for pure forms) .
  • Co-solvent Screening : Ethanol/water mixtures enhance solubility for biological assays .

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